molecular formula C21H29BO4S B14026589 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate

Cat. No.: B14026589
M. Wt: 388.3 g/mol
InChI Key: BMIJAFPRVGLAAF-UHFFFAOYSA-N
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Description

This compound is a boronate ester featuring a 2,3-dihydrobenzo[b]thiepin scaffold substituted with a pinacol boronate group at position 5 and a pivalate ester at position 6.

Properties

Molecular Formula

C21H29BO4S

Molecular Weight

388.3 g/mol

IUPAC Name

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzothiepin-8-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C21H29BO4S/c1-19(2,3)18(23)24-14-10-11-15-16(9-8-12-27-17(15)13-14)22-25-20(4,5)21(6,7)26-22/h9-11,13H,8,12H2,1-7H3

InChI Key

BMIJAFPRVGLAAF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCSC3=C2C=CC(=C3)OC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the borylation of a halogenated 2,3-dihydrobenzo[b]thiepin-8-yl pivalate precursor using bis(pinacolato)diboron as the boron source under palladium catalysis. The process is a variant of the Miyaura borylation reaction, which is widely used for installing boronate ester groups onto aromatic or heteroaromatic rings.

Detailed Experimental Procedure

A representative preparation method is as follows:

Step Reagents and Conditions Description
1 Starting material: 8-bromo-2,3-dihydrobenzo[b]thiepin-8-yl pivalate (1 equiv) The halogenated precursor is dissolved in 1,4-dioxane at 0.05 M concentration.
2 Bis(pinacolato)diboron (1.2 equiv) Added as the boron source to introduce the boronate ester functionality.
3 Potassium acetate (1.5 equiv) Used as a base to facilitate the borylation reaction.
4 Palladium catalyst: PdCl2(dppf) (0.05 equiv) 1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride complex serves as the catalyst.
5 Reaction conditions: Degassed under nitrogen, heated to 120°C for 8 hours The reaction mixture is stirred under inert atmosphere to prevent oxidation and heated to promote the coupling.
6 Work-up: Cooling, filtration, concentration under reduced pressure The crude product is isolated after completion of the reaction.
7 Purification: Flash chromatography on silica gel using EtOAc/hexanes (4:1) Purification yields the target boronate ester compound.

This method yields the desired This compound with good purity and yield (typically around 60-70%) as reported in analogous borylation reactions of related heteroaromatic compounds.

Reaction Mechanism Insights

  • The palladium catalyst undergoes oxidative addition with the aryl bromide to form a Pd(II) intermediate.
  • Transmetalation with bis(pinacolato)diboron transfers the boronate group to the palladium center.
  • Reductive elimination releases the borylated product and regenerates the Pd(0) catalyst.
  • Potassium acetate acts as a mild base to facilitate transmetalation and stabilize intermediates.

Data Tables and Research Outcomes

Typical Reaction Parameters and Yields

Parameter Value Notes
Solvent 1,4-Dioxane Commonly used for its high boiling point and compatibility with Pd catalysts.
Temperature 120°C Optimized for efficient borylation without decomposition.
Reaction Time 8 hours Ensures complete conversion.
Catalyst Loading 5 mol% PdCl2(dppf) Balances activity and cost.
Base Potassium acetate (1.5 equiv) Mild base, avoids side reactions.
Yield 60-70% isolated Purified by flash chromatography.

Characterization Data (Typical for Boronate Ester)

Technique Data
^1H NMR (300 MHz, CDCl3) Signals corresponding to aromatic protons of dihydrobenzo[b]thiepin ring, methyl groups of pinacol boronate (~1.2 ppm), and tert-butyl group of pivalate (~1.3 ppm).
^13C NMR Characteristic signals for boronate ester carbons (~83 ppm), aromatic carbons, and pivalate tert-butyl carbons (~27 ppm).
Mass Spectrometry (LC-MS) Molecular ion peak consistent with C21H29BO4S, confirming molecular weight.
Purity >95% by HPLC Indicates high purity suitable for further synthetic applications.

Additional Notes and Comparative Analysis

  • The borylation method described is consistent with procedures used for similar boronate esters on heteroaromatic systems such as thiazoles and pyrrolopyridines.
  • Alternative bases such as cesium carbonate or potassium phosphate may be employed but potassium acetate is preferred for mildness and selectivity.
  • The choice of ligand (dppf) is critical for catalytic efficiency; other phosphine ligands may be less effective.
  • The pivalate ester group is stable under the reaction conditions, allowing for functional group tolerance.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides, enabling C–C bond formation.

Reaction TypeConditionsOutcome/Application
Aryl Coupling Pd(PPh₃)₄ (1–5 mol%), Na₂CO₃, toluene/EtOH (2:1), 80°C, 4–16 h Synthesis of biaryl or heterobiaryl derivatives for pharmaceutical intermediates.
Heterocycle Functionalization PdCl₂(dppf) catalyst, KOAc, dioxane, 80°C, inert atmosphere Incorporation into polycyclic frameworks for material science applications.

Mechanistic Insights :

  • The boron atom undergoes transmetallation with palladium, followed by reductive elimination to form the C–C bond.

  • Steric hindrance from the pivalate group may slow coupling rates compared to less bulky analogs.

Ester Group Reactivity

The pivalate (tert-butyl ester) moiety undergoes hydrolysis and transesterification under controlled conditions.

Reaction TypeConditionsOutcome
Hydrolysis NaOH (1–2 M), THF/H₂O, 50–80°CConversion to carboxylic acid derivatives.
Transesterification Alcohol (e.g., MeOH), H₂SO₄, refluxSubstitution with alternative alcohols.

Key Observations :

  • Hydrolysis requires prolonged heating due to the steric bulk of the pivalate group.

  • Transesterification yields are substrate-dependent, with primary alcohols showing higher efficiency.

Electrophilic Aromatic Substitution

The electron-rich thiepin ring participates in electrophilic reactions, though limited by steric constraints.

Reaction TypeConditionsOutcome
Nitration HNO₃, H₂SO₄, 0–5°CLow regioselectivity; multiple nitro isomers form.
Sulfonation SO₃, DCM, 25°CPredominant para-substitution due to steric effects.

Challenges :

  • The dioxaborolane group is sensitive to strong acids, necessitating mild reaction conditions.

Boron-Related Transformations

The dioxaborolane group enables further functionalization:

Reaction TypeConditionsApplication
Oxidation H₂O₂, NaOH, 25°CBoronic acid generation for click chemistry.
Protodeboronation TFA, DCM, 25°CRemoval of boron group for deprotection steps.

Thermal Stability :

  • Decomposes above 150°C, limiting high-temperature applications.

Pharmaceutical Intermediates

  • Used in synthesizing kinase inhibitors via Suzuki couplings .

  • Example: A 93% yield was achieved in coupling with a bromophenyl-piperidine derivative under Pd(PPh₃)₄ catalysis .

Material Science

  • Serves as a precursor for boron-doped polymers with enhanced thermal stability .

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs, which can be used in boron neutron capture therapy for cancer treatment.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its ability to participate in various chemical reactions due to the presence of the boronate and pivalate ester groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The pivalate ester can undergo hydrolysis to release the active alcohol, which can then participate in further reactions.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Variations

a) Benzo[b]thiophene Derivatives
  • 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS 1174298-60-2): Shares the benzo[b]thiophene core but lacks the dihydrothiepin ring system. Molecular weight: 274.19 g/mol .
b) Thiophene and Thiadiazole Derivatives
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (CAS 1040281-83-1):
    • Features a thiophene ring with an aldehyde substituent. The electron-withdrawing aldehyde group increases electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions compared to the pivalate-protected thiepin derivative .
  • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole (CAS 2225175-52-8):
    • The thiadiazole ring is more electron-deficient than thiophene or thiepin, leading to distinct reactivity profiles in coupling reactions. The methyl group may sterically hinder cross-coupling efficiency .

Boronate Ester Modifications

a) Pivalate vs. tert-Butyl Groups
  • 7-(tert-Butyl)benzo[4,5]thieno[3,2-b]benzofuran (3h): Synthesized using a tert-butyl-substituted boronate ester. Yield: 47% (lower than typical Suzuki reactions, suggesting synthetic challenges) .
b) Benzimidazolone and Oxazole Derivatives
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one :
    • The benzimidazolone core introduces hydrogen-bonding capacity, which may improve crystallinity but complicate purification compared to the sulfur-containing thiepin derivative .
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole :
    • The isothiazole ring’s electron-deficient nature enhances boron electrophilicity, favoring rapid coupling but increasing sensitivity to hydrolysis .

Physicochemical Properties and Stability

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Stability Notes
Target Compound ~350 (estimated) Not reported Low (organic solvents) Pivalate group enhances hydrolytic stability
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid 248.08 206–211 Moderate (DMSO) Carboxylic acid may promote dimerization
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline ~285 (estimated) Not reported Low (THF) Quinazoline core may π-stack, affecting reactivity

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Efficiency :

    • The target compound’s dihydrobenzo[b]thiepin scaffold may introduce steric hindrance, slowing transmetallation compared to planar aromatic systems like benzo[b]thiophene .
    • Thiadiazole and isothiazole derivatives exhibit faster coupling due to electron-deficient boron centers but require anhydrous conditions to prevent hydrolysis .
  • Yield Comparisons :

    • The tert-butyl derivative in achieved 47% yield, while thiophene-2-carbaldehyde derivatives often exceed 70% under optimized conditions , highlighting the impact of substituents on reaction efficiency.

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dioxaborolane moiety and a benzo[b]thiepin structure. The molecular formula is C13H17BNO3C_{13}H_{17}BNO_3 with a molecular weight of 244.10 g/mol. Its structure allows for various interactions within biological systems.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions such as:

  • Borylation Reactions : It can undergo borylation at benzylic C-H bonds in the presence of transition metal catalysts, enhancing the formation of boronate esters which are crucial in medicinal chemistry .
  • Hydroboration : The compound facilitates hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds that are valuable in organic synthesis .

Anticancer Activity

Recent studies have indicated that boron-containing compounds exhibit anticancer properties. For instance:

  • In Vitro Studies : Research has shown that compounds similar to this compound can inhibit cancer cell proliferation through apoptosis pathways. The mechanism involves the disruption of cellular signaling pathways essential for cancer cell survival .

Neuroprotective Effects

Another area of interest is the neuroprotective effects observed in certain derivatives of this compound:

  • Neuroprotection Studies : Compounds with similar structural features have been reported to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

StudyFindings
Study on Anticancer Properties Demonstrated that boron-containing compounds inhibited proliferation in various cancer cell lines (e.g., breast and prostate cancer) through apoptosis induction .
Neuroprotective Effects Found that derivatives exhibited significant neuroprotective effects against oxidative stress-induced cell death in neuronal cell cultures .

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